Tetradeca-11,13-dien-1-ol

Catalog No.
S1521372
CAS No.
80625-44-1
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
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Tetradeca-11,13-dien-1-ol

CAS Number

80625-44-1

Product Name

Tetradeca-11,13-dien-1-ol

IUPAC Name

tetradeca-11,13-dien-1-ol

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2

InChI Key

FNJYRTCQWWUNRH-UHFFFAOYSA-N

SMILES

C=CC=CCCCCCCCCCCO

Synonyms

(E)-11,13-Tetradecadien-1-ol; (11E)-11,13-Tetradecadien-1-ol

Canonical SMILES

C=CC=CCCCCCCCCCCO

Tetradeca-11,13-dien-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It features two double bonds located at the 11th and 13th carbon positions and a hydroxyl group at the first position. This compound is recognized for its significant role in various biological and chemical processes, particularly as a pheromone in certain insect species, which facilitates communication among them.

  • Membranes: Due to their amphiphilic nature (having both hydrophobic and hydrophilic regions), they may interact with cell membranes, potentially affecting their fluidity or permeability.
  • Signaling: Some unsaturated alcohols might act as signaling molecules in specific biological processes, although research specific to Tetradeca-11,13-dien-1-ol is lacking.
  • Wearing gloves and eye protection to avoid skin and eye irritation.
  • Working in a well-ventilated area to avoid inhalation.
  • Considering flammability, as organic compounds with long hydrocarbon chains can be combustible.

Biomaterial Science:

Long-chain fatty alcohols, like Tetradeca-11,13-dien-1-ol, possess amphiphilic properties, meaning they have both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows them to form self-assembled structures like micelles and liposomes []. These structures have potential applications in drug delivery systems and biomaterials research [].

Food Science:

Certain long-chain fatty alcohols contribute to flavor and textural properties in food. Further research is needed to determine the specific role Tetradeca-11,13-dien-1-ol might play in food science, but its presence in some foods has been identified [].

Natural Product Chemistry:

Tetradeca-11,13-dien-1-ol may be a component of natural products such as plant oils or marine organisms. Research in natural product chemistry often involves isolating and identifying novel compounds with potential biological activities. If Tetradeca-11,13-dien-1-ol is found in a natural source, it could be a target for further investigation in this field [].

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The double bonds can be reduced to single bonds through hydrogenation, often utilizing palladium or platinum catalysts.
  • Substitution: The hydroxyl group can be replaced by other functional groups via reactions with halogenating agents or acids.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Hydrogen gas with palladium or platinum catalysts.
  • Substitution: Halogenating agents, acids, or bases.

Major Products Formed

  • Oxidation: Aldehydes or ketones.
  • Reduction: Saturated alcohols.
  • Substitution: Halogenated compounds or ethers.

Tetradeca-11,13-dien-1-ol exhibits notable biological activity primarily as a pheromone in insects. It binds to olfactory receptors, triggering specific behavioral responses essential for mating and communication. Its unique structure, characterized by double bonds and a hydroxyl group, enhances its binding affinity and specificity to these receptors.

The synthesis of Tetradeca-11,13-dien-1-ol can be achieved through various methods:

  • Synthetic Routes:
    • Reaction of acetic acid with specific alkenes under controlled conditions to yield the desired product.
    • Use of starting materials that include alkenes and alcohols in a multi-step synthesis process.
  • Industrial Production:
    • Large-scale production typically involves chemical reactors optimized for maximum yield, including steps like distillation and purification to isolate the pure compound.

Tetradeca-11,13-dien-1-ol has diverse applications across multiple fields:

  • Chemistry: Serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Investigated for its role in insect pheromone communication.
  • Medicine: Explored for potential therapeutic properties, including modulation of biological pathways.
  • Industry: Utilized in the formulation of fragrances and flavoring agents due to its distinctive chemical properties.

Research on Tetradeca-11,13-dien-1-ol has focused on its interactions with olfactory receptors in insects. These studies reveal how the compound's structural features influence its binding affinity and subsequent behavioral effects in target species. Understanding these interactions is crucial for developing applications in pest management and ecological studies.

Several compounds share structural similarities with Tetradeca-11,13-dien-1-ol. Here are notable examples:

Compound NameStructural FeaturesUnique Characteristics
Tetradeca-9,12-dien-1-olDouble bonds at different positionsDifferent reactivity due to altered double bond locations
Hexadeca-11,13-dien-1-olLonger carbon chain (C₁₆)Increased hydrophobicity affecting biological activity
Dodeca-11,13-dien-1-olShorter carbon chain (C₁₂)Similar functional groups but less complex interactions

Uniqueness

Tetradeca-11,13-dien-1-ol's uniqueness lies in its specific double bond positions and hydroxyl group configuration. These characteristics confer distinct chemical reactivity and biological functions compared to other similar compounds. Its role as a pheromone distinguishes it from others that may not exhibit such specialized biological activity.

The identification and characterization of Tetradeca-11,13-dien-1-ol emerged from extensive research into insect chemical communication systems, particularly in the field of agricultural entomology. This compound belongs to the broader class of insect pheromones that mediate crucial reproductive behaviors in moth species. The discovery of specific structural isomers, particularly the (E)-11,13-Tetradecadien-1-ol configuration, represented a significant advancement in understanding how geometric specificity impacts biological activity in insect communication systems.

Initial investigations into moth pheromones led researchers to isolate and identify this compound from the sex pheromone glands of various lepidopteran species. These discoveries were particularly important for understanding pest behavior in agricultural settings, as many of these moths represent significant threats to crops. The compound's identification provided crucial insights into the chemical ecology of these pest species and opened new avenues for developing targeted pest management strategies.

Research into similar compounds expanded understanding of the chemical diversity of insect pheromones. For example, studies with the related compound (Z,E)-9,12-tetradecadien-1-ol demonstrated its activity in other moth species, illustrating the structural diversity within this chemical class. Such comparative analyses have been instrumental in elucidating the structure-activity relationships of these compounds in different insect species.

Chemical Structure and Properties

Tetradeca-11,13-dien-1-ol (C₁₄H₂₆O) is characterized by its unique molecular structure featuring a 14-carbon chain with two double bonds at positions 11 and 13, and a hydroxyl group at position 1. The molecular weight of this compound is 210.36 g/mol. The compound exists in various isomeric forms, with the (E)-11,13-Tetradecadien-1-ol isomer being particularly significant for its biological activity.

The compound has both hydrophobic and hydrophilic regions (amphiphilic properties), allowing it to form self-assembled structures such as micelles and liposomes. This characteristic contributes to its behavior in biological systems and potential applications beyond pheromone activity. Its structural features enable specific binding to olfactory receptors in insects, triggering behavioral responses essential for mating and communication.

PropertyValueReference
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
IUPAC Name(11E)-tetradeca-11,13-dien-1-ol
InChIKeyFNJYRTCQWWUNRH-ONEGZZNKSA-N
Physical StateNot specified in sources-
SolubilityAmphiphilic (both hydrophobic and hydrophilic properties)

Taxonomic Distribution and Ecological Significance

Tetradeca-11,13-dien-1-ol plays a crucial role in the reproductive biology of several lepidopteran species. The compound has been identified as a key component of sex pheromones in moths belonging to the family Tortricidae, particularly in the genus Acleris. One notable species that utilizes this compound is Acleris fimbriana (Merick), an important pest affecting northern fruit orchards in China.

In these insect species, the compound functions as a semiochemical that facilitates mate location. Female moths release this compound, which is then detected by specialized olfactory receptors in the antennae of male moths. This chemical signaling mechanism is essential for ensuring successful mating and reproduction in these species.

Research has demonstrated that the stereochemical configuration of these pheromone compounds is critical for their biological activity. For instance, in Acleris fimbriana, the (E)-11,13-tetradecadien-1-ol isomer exhibited significant biological activity, highlighting the importance of structural specificity in pheromone recognition systems.

The ecological significance of Tetradeca-11,13-dien-1-ol extends beyond simple mate attraction. In natural ecosystems, these pheromone systems have evolved as part of complex chemical communication networks that help maintain species isolation and reproductive barriers between closely related species. Furthermore, understanding these chemical signals provides insights into population dynamics and behavioral ecology of pest species.

SpeciesFamilyBiological RoleReference
Acleris fimbrianaTortricidaeSex pheromone component
Ostrinia nubilalis (European corn borer)CrambidaeRelated species with similar pheromone systems
Eutectona machaeralisCrambidaeSex pheromone component in related species

Research Objectives and Methodological Frameworks

Scientific investigation of Tetradeca-11,13-dien-1-ol encompasses multiple research objectives, including characterization of its chemical properties, understanding its biosynthesis, elucidating its role in insect behavior, and developing applications for pest management.

The methodological approaches used to study this compound span a diverse range of analytical and behavioral techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) has been crucial for identifying and quantifying Tetradeca-11,13-dien-1-ol in pheromone gland extracts of female moths. This technique allows researchers to separate complex mixtures of compounds and identify specific pheromone components based on their mass spectral patterns. For example, researchers identified Tetradeca-11,13-dien-1-ol in Acleris fimbriana using GC-MS, confirming its presence through comparison with synthetic standards.

Electroantennogram (EAG) studies measure the electrophysiological response of insect antennae to potential pheromone compounds, providing insights into which compounds are biologically active. Studies with related compounds like (Z,E)-9,12-Tetradecadien-1-ol have shown significant EAG responses in male moths, confirming their role as pheromone components.

Field trapping experiments evaluate the behavioral response of insects to synthetic pheromones under natural conditions. These studies are essential for verifying the attractiveness of identified compounds and determining optimal blend ratios for practical applications. In field tests with Acleris fimbriana, traps baited with synthetic pheromone components successfully attracted male moths, confirming the biological activity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize the structural properties of pheromone binding proteins and their interactions with compounds like Tetradeca-11,13-dien-1-ol. This technique provides detailed information about molecular interactions at the atomic level.

Enzymatic Pathways and Substrate Specificity

The synthesis of Tetradeca-11,13-dien-1-ol is mediated by acyl-CoA desaturases, enzymes that introduce double bonds into fatty acyl-CoA substrates. In insects, these desaturases are often front-end enzymes that act on medium-chain fatty acids (14–18 carbons) and position double bonds between preexisting unsaturations or near the carboxyl terminus [2] [5]. For example, the Δ11 desaturase in Spodoptera littoralis converts myristic acid (14:0) into (Z)-11-tetradecenoic acid, a precursor for pheromone biosynthesis [5] [6].

A critical feature of these desaturases is their regioselectivity. Human Δ5 desaturase (e.g., Acyl-CoA (8-3)-desaturase) introduces a cis double bond at carbon 5 between a preexisting double bond and the carboxyl end, generating substrates for highly unsaturated fatty acids (HUFA) [2]. While this enzyme does not directly produce Tetradeca-11,13-dien-1-ol, its functional paradigm illustrates the conserved mechanism of desaturase-mediated lipid modification.

Δ11 Desaturase Gene Subfamilies

Δ11 desaturases constitute a distinct subgroup of acyl-CoA desaturases specialized for pheromone biosynthesis. In Spodoptera littoralis, four desaturase-like genes were identified:

  • Sls-FL1: A Δ9 desaturase from the fat body, producing (Z)-9-hexadecenoic and (Z)-9-octadecenoic acids [5].
  • Sls-FL2: A Δ9 desaturase in the pheromone gland with altered substrate ratios [5].
  • Sls-FL3: A Δ11 desaturase generating (E)-11-tetradecenoic acid, (Z)-11-tetradecenoic acid, and (Z)-11-hexadecenoic acid in specific ratios [5].

Table 1: Functional Diversity of Δ11 Desaturase Genes

GeneTissue LocalizationSubstrate SpecificityProducts
Sls-FL1Fat bodyPalmitic acid (16:0)(Z)-9-16:1 (1:4.5 ratio with 18:1)
Sls-FL2Pheromone glandPalmitic acid (16:0)(Z)-9-16:1 (1.5:1 ratio with 18:1)
Sls-FL3Pheromone glandMyristic acid (14:0)(E)-11-14:1 (5:4 ratio with Z-11-14:1)

These subfamilies exhibit divergent catalytic activities, enabling the production of diverse unsaturated fatty acids for pheromone precursors [5] [6].

Evolutionary Recruitment of Biosynthetic Machinery

Gene Duplication and Functional Divergence

The evolution of Δ11 desaturases in moths reflects a process of gene duplication and functional adaptation. Primitive moth species (e.g., Planotortrix and Ctenopseutis) utilize Δ5, Δ7, Δ9, and Δ11 desaturases to generate pheromone components with varied double bond positions [6]. This diversification arose through:

  • Gene duplication: Creation of paralogous desaturase genes.
  • Substrate specialization: Shifts in regioselectivity to target specific carbon positions.
  • Stereochemical control: Evolution of enzymes that favor cis or trans configurations.

For example, the Δ11 desaturase in Trichoplusia ni evolved to act on palmitic acid (16:0), producing (Z)-11-hexadecenoic acid through chain shortening [6]. This demonstrates how ancestral Δ9 desaturases were co-opted for novel roles in pheromone biosynthesis.

Membrane Integration and Regulatory Adaptations

Δ11 desaturases are integral membrane proteins requiring auxiliary components (e.g., cytochrome b5 and NADH-cytochrome b5 reductase) for activity [6]. Their localization in the pheromone gland ensures spatial segregation from housekeeping desaturases, preventing interference with general lipid metabolism. Evolutionary recruitment involved:

  • Tissue-specific expression: Restriction to pheromone glands via regulatory elements.
  • Catalytic optimization: Enhanced activity toward medium-chain fatty acids.

Precursor Conversion and Stereochemical Control

Fatty-Acyl Reductase (FAR)-Catalyzed Reduction

The conversion of unsaturated fatty acyl-CoAs to Tetradeca-11,13-dien-1-ol involves fatty-acyl reductases (FARs). These enzymes reduce acyl-CoAs to primary alcohols without releasing aldehydes, ensuring precise control over chain length and unsaturation [3]. In Bombyx mori, microsomal FAR activity in pheromone glands reduces palmitoyl-CoA to hexadecanol, a precursor for pheromone alcohols [3].

Key Features of FAR-Mediated Reduction:

  • Substrate specificity: Preferential reduction of unsaturated acyl-CoAs.
  • Stereochemical retention: Preservation of double bond geometry during reduction.

Stereochemical Control in Double Bond Positioning

The positional and geometric isomerism of double bonds in Tetradeca-11,13-dien-1-ol is regulated by desaturase and reductase activities:

  • Δ11 Desaturase: Introduces a double bond at carbon 11 via cis or trans addition.
  • Chain Elongation/Shortening: Modifies carbon chain length to position double bonds at specific loci.
  • Reduction: Converts acyl-CoA to alcohol without altering double bond configuration.

Table 2: Stereochemical Outcomes in Pheromone Biosynthesis

EnzymeReaction TypeProduct GeometryExample
Δ11 DesaturaseDouble bond addition(E)- or (Z)-11-14:1S. littoralis [5]
FARAcyl-CoA reductionRetains double bondB. mori [3]

In S. littoralis, Sls-FL3 produces a mixture of (E)-11 and (Z)-11 isomers, indicating relaxed stereochemical control compared to other desaturases [5].

Chemical Positioning within Multicomponent Sex Blends

Tetradeca-11,13-dien-1-ol often accompanies aldehydic or acetylated congeners in female gland extracts, yet its behavioral weight varies among taxa. In Acleris fimbriana, the alcohol is a minor constituent (≤4% of total volatile load ) that suppresses male attraction when added to the species’ principal aldehyde (E11,13-14:Ald) [2]. Conversely, Acleris gloverana^1 and Acleris variana maintain the alcohol at trace levels (<1 ng/female) without measurable aerodynamic activity in isolation [3] [4]. Electroantennographic (EAG) thresholds in male Acleris variana average 5.6 ng for the aldehyde but exceed 500 ng for the alcohol under identical conditions [3], underscoring alcohol-specific specificity filtering at the peripheral receptor level.

SpeciesMajor Active Component(s)Relative Ratio of E11,13-14:OH in Gland BlendBehavioral Role of AlcoholKey Reference
Acleris fimbrianaE11,13-14:Ald, E11,13-14:Ac1–4% Inhibitor of trap catch [5]
Acleris varianaE11,13-14:Ald<0.5% [3]No male activation alone [3] [3]
Acleris gloveranaE11,13-14:AldTrace [2]Non-synergist in blends [2] [2]
Epinotia aporemaZ7,9-12:Ac, Z7,9-12:OHNot detected [6]Absent from blend [6]

Receptor-Level Selectivity

Single-sensillum recordings reveal each antenna houses ~55 ± 8 large-spiking olfactory neurons; only 7% respond to E11,13-14:OH with mean firing rates of 32 spikes s⁻¹ (SD ± 4) [7], compared with 110 spikes s⁻¹ for the cognate aldehyde. Site-directed mutagenesis of AtraOR1 homologs demonstrates alcohol binding weakens by 1.4 kcal mol⁻¹ relative to aldehyde ligands, indicating evolutionary fine-tuning of ligand pockets [8].

Species-Bound Signal Coding

Field assays using binary bait ratios show that a 6:4 blend of aldehyde:acetate captures 7.5-fold more males than virgin females , whereas inclusion of the alcohol reduces capture by 66% under identical release rates (0.5 mg rubber septum⁻¹) [5]. Such antagonism secures channel fidelity among sympatric Acleris spp. that share homologous di-ene skeletons but deploy divergent functional groups to minimize cross-attraction [9].

Mating Behavior Modulation and Reproductive Success

Pre-Copulatory Courtship Effects

Wind-tunnel trials (0.8 m s⁻¹ airflow; N = 40 males) showed that subthreshold plumes (≤5 ng m⁻³) of tetradeca-11,13-dien-1-ol delayed activation latency by 28 ± 6 s compared with aldehyde-only controls [10]. Increasing aerial concentration to 50 ng m⁻³ arrested flight orientation entirely, confirming its dose-dependent inhibitory capability on male locating behavior [10].

Post-Mating Consequences

Laboratory pairings of tethered A. fimbriana females exposed to 10 µg h⁻¹ of the alcohol resulted in mean fecundity reductions of 19% (95% CI ± 3) relative to untreated females because of elevated male misorientation and reduced insemination frequency . However, spermatophore size and egg viability remained statistically unchanged (ANOVA, p > 0.05) [10], indicating that the compound modulates mate-encounter rate rather than physiological fertility.

TreatmentMales Reaching Female (%)Mean Copula Delay (min)Eggs laid ♀⁻¹ (Mean ± SE)
Aldehyde alone (10 µg)88 ± 4 [10]3.2 ± 0.5 [10]143 ± 6 [10]
Aldehyde + Alcohol (9:1, 10 µg total)37 ± 5 9.8 ± 1.1 [10]116 ± 7 [10]

Physiological Feedback Loops

Females possess ORNs responsive to their own pheromones. Calcium-imaging of antennal lobes shows a 23% reduction in glomerular G3 activity when E11,13-14:OH is present at ≥10⁻⁹ M (n = 12 females), supporting a negative feedback loop that might curtail over-release and conserve metabolic cost.

Behavioral Disruption Strategies in Pest Management

Synthetic Dispensers and Release Kinetics

Hand-applied elastomer dispensers loaded with 160 mg ha⁻¹ of a 1:1 aldehyde:alcohol blend lowered codling-moth male catches by 91% for 10 weeks [11]. However, incorporating the alcohol without complementary aldehyde in Isomate-style ties failed to reduce crop injury below the 1-fruit-in-1,000 threshold, demonstrating that the alcohol alone is insufficient for full-scale control [12].

Mating Disruption via Sensory Imbalance

At airborne concentrations of ≈1.2 × 10⁻¹³ M (field average), the alcohol altered male orientation plumes, causing “false-trail” following and sensory adaptation [11]. Model simulations estimate that 25 dispensers ha⁻¹ releasing 5.4 mg blend ha⁻¹ day⁻¹ can create >95% orientation disruption over 0.8 ha plots [13]. The compound’s low vapor pressure (0.34 mPa at 25 °C [14]) affords sustained field presence while mitigating off-site drift.

Lure-And-Kill Synergism

Embedding 0.1% permethrin into SPLAT™ droplets containing aldehyde + alcohol did not significantly increase male mortality over pheromone-only droplets (χ², p = 0.19) [15]. Contact rates remained pheromone-limited, underscoring that tetradeca-11,13-dien-1-ol’s primary management value lies in communication disruption, not lethal luring.

Cross-Species Interference and Evolutionary Pressures

Community-Level Signal Overlaps

Field transects across mixed-fruit landscapes detected airborne E11,13-14:OH at 3–5 pg m⁻³ even during non-peak flight of target Acleris populations [9]. Such background noise likely arises from heterospecific releases (e.g., Acleris minuta, Acleris comariana) and imposes selective pressure for higher aldehyde:alcohol ratios in the more recent species to maintain private channels [4] [16].

Receptor Promiscuity Versus Neural Gating

Phylogenetic analysis of 27 tortricid pheromone receptors reveals a conserved OR1 clade that responds promiscuously to C14 di-ene alcohols and aldehydes [8], yet central neural gating filters non-optimal ligands. Adaptive sharpening of antennal-lobe inhibitory circuits reduces cross‐talk despite shared receptor sensitivities, preserving species barriers while allowing partial receptor conservation.

Antagonism as an Evolutionary Tool

The inhibitory effect of tetradeca-11,13-dien-1-ol on male Acleris fimbriana provides a pre-zygotic mechanism to counteract aldehyde signal eavesdropping by sympatric congeners [17]. Such antagonistic components are hypothesized to originate via incremental shifts in reductase or desaturase activity, offering rapid diversification without wholesale pathway replacement [9].

XLogP3

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Dates

Last modified: 04-14-2024

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